molecular formula C6H9NO3 B12901570 (5-Ethoxy-1,3-oxazol-2-yl)methanol CAS No. 68208-11-7

(5-Ethoxy-1,3-oxazol-2-yl)methanol

Cat. No.: B12901570
CAS No.: 68208-11-7
M. Wt: 143.14 g/mol
InChI Key: QUWZCHXWCDFDGC-UHFFFAOYSA-N
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Description

(5-Ethoxyoxazol-2-yl)methanol is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This specific compound features an ethoxy group attached to the oxazole ring and a methanol group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethoxyoxazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method is the reaction of ethyl glyoxylate with hydroxylamine to form an intermediate, which then undergoes cyclization to produce the oxazole ring

Industrial Production Methods: Industrial production of (5-Ethoxyoxazol-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: (5-Ethoxyoxazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form a saturated ring.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of (5-Ethoxyoxazol-2-yl)aldehyde or (5-Ethoxyoxazol-2-yl)carboxylic acid.

    Reduction: Formation of a saturated oxazole ring derivative.

    Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Ethoxyoxazol-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Ethoxyoxazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity. The ethoxy and methanol groups can also contribute to its overall reactivity and interaction with molecular targets.

Comparison with Similar Compounds

    (5-Methoxyoxazol-2-yl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.

    (5-Ethylthiooxazol-2-yl)methanol: Similar structure but with an ethylthio group instead of an ethoxy group.

    (5-Phenoxyoxazol-2-yl)methanol: Similar structure but with a phenoxy group instead of an ethoxy group.

Uniqueness: (5-Ethoxyoxazol-2-yl)methanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the oxazole ring with the ethoxy and methanol groups provides a distinct set of properties that can be leveraged in various applications.

Properties

CAS No.

68208-11-7

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(5-ethoxy-1,3-oxazol-2-yl)methanol

InChI

InChI=1S/C6H9NO3/c1-2-9-6-3-7-5(4-8)10-6/h3,8H,2,4H2,1H3

InChI Key

QUWZCHXWCDFDGC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(O1)CO

Origin of Product

United States

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